molecular formula C7H12Cl2N2O2 B2938383 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride CAS No. 2137566-99-3

2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride

Cat. No. B2938383
CAS RN: 2137566-99-3
M. Wt: 227.09
InChI Key: ZFHQNFRLDAIEEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride is a chemical compound with the CAS Number: 2137566-99-3 . It has a molecular weight of 227.09 . The IUPAC name for this compound is 2-((5-aminopyridin-2-yl)oxy)ethan-1-ol dihydrochloride . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10N2O2.2ClH/c8-6-1-2-7(9-5-6)11-4-3-10;;/h1-2,5,10H,3-4,8H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The physical form of this compound is a powder . It is stored at room temperature .

Scientific Research Applications

Crystal Structure Analysis

Studies have explored the structure and properties of related pyridine derivatives through crystallography and spectroscopy. For example, research on 1H-2-oxo-2,3-dihydroimidazo[1,2-a]pyridinium complexes demonstrates the significance of pyridine derivatives in understanding molecular structures and bonding through X-ray diffraction, FTIR, and NMR spectroscopy (Kowalczyk et al., 2010).

Synthetic Applications

The synthesis and characterization of pyridine derivatives are pivotal for developing new compounds with potential applications in materials science and pharmaceuticals. For instance, the creation of fluroxypyr, a pyridine herbicide, showcases the role of pyridine compounds in agriculture (Park et al., 2016). Additionally, the synthesis of potential anticancer agents involving pyridine derivatives highlights their importance in medicinal chemistry (Temple et al., 1983).

Chemical Reactions and Properties

Research on the photochemical dimerization of 2-aminopyridines and the catalytic activities of manganese pincer complexes with 2-amino alcohols points to the diverse chemical properties and reactions of pyridine derivatives. These studies contribute to our understanding of reaction mechanisms and the development of new catalytic processes (Taylor & Kan, 1963); (Daw et al., 2018).

Ligand Synthesis and Applications

The chemoenzymatic synthesis of chiral 2,2'-bipyridine ligands and their applications in asymmetric synthesis demonstrate the utility of pyridine derivatives in organic synthesis and catalysis, offering new methodologies for producing enantioenriched compounds (Boyd et al., 2010).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(5-aminopyridin-2-yl)oxyethanol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.2ClH/c8-6-1-2-7(9-5-6)11-4-3-10;;/h1-2,5,10H,3-4,8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHQNFRLDAIEEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)OCCO.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.